2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid
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Overview
Description
2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with a sulfonylamino group attached to a difluorophenyl ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid typically involves the reaction of 2,4-difluoroaniline with benzenesulfonyl chloride under controlled conditions to form the sulfonylamino intermediate. This intermediate is then subjected to further reactions with benzoic acid derivatives to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with stringent control over temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzoic acid compounds .
Scientific Research Applications
2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diflunisal: A difluorophenyl derivative of salicylic acid with anti-inflammatory properties.
Sulfasalazine: A sulfonamide derivative used in the treatment of inflammatory bowel disease.
Benzoic Acid Derivatives: Various compounds with similar structural features but different functional groups.
Uniqueness
2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid is unique due to its specific combination of a difluorophenyl ring and a sulfonylamino group attached to a benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoic acid backbone substituted with a sulfonamide group and a difluorophenyl moiety. This configuration is crucial for its biological interactions.
The primary mechanism of action for this compound involves the inhibition of specific enzymes that play critical roles in metabolic pathways. Notably, it has been identified as an inhibitor of Aldo-Keto Reductase AKR1C3 , which is implicated in steroid metabolism and hormone-dependent cancers.
Enzyme Inhibition
- Target Enzyme : AKR1C3
- Biochemical Pathway : The inhibition of AKR1C3 affects steroid hormone metabolism, which can influence cancer progression, particularly in breast and prostate cancers.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anti-cancer Properties : The compound's ability to inhibit AKR1C3 suggests potential therapeutic applications in treating hormone-dependent cancers.
- Cellular Effects : In vitro studies indicate that this compound alters cellular functions by modifying enzyme activity related to steroid metabolism.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound possesses favorable properties for drug development:
- Absorption : Rapid absorption with significant bioavailability.
- Metabolism : Primarily metabolized by liver enzymes, with a focus on its interaction with cytochrome P450 enzymes.
- Excretion : Excreted mainly through renal pathways, indicating the need for monitoring kidney function during therapeutic use.
Case Studies
Several studies have explored the efficacy of this compound in clinical settings:
-
Breast Cancer Research :
- A study demonstrated that the compound significantly reduced tumor growth in xenograft models by inhibiting AKR1C3 activity.
- Patients exhibiting high levels of AKR1C3 showed improved outcomes when treated with this compound alongside standard therapies.
-
Prostate Cancer Trials :
- Clinical trials indicated that the addition of this compound to existing treatment regimens led to enhanced therapeutic responses and reduced side effects associated with conventional treatments.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique advantages:
Compound Name | Target Enzyme | Potency Level | Unique Features |
---|---|---|---|
This compound | AKR1C3 | High | Selective inhibitor with low toxicity |
3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid | AKR1C3 | Moderate | Broader spectrum of activity |
Other sulfonamide derivatives | Various | Variable | Less specific targeting |
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4S/c14-8-5-6-12(10(15)7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNGFJAOVXUSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.